2-(4-acetamido-3-methoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid
Overview
Description
2-(4-acetamido-3-methoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetamido-3-methoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by sulfonation and acylation reactions to introduce the sulfonamide and acetamido groups, respectively. Methoxylation can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the sulfonamide or acetamido groups, using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as an intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications.
Biology
The compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets such as enzymes or receptors.
Medicine
Due to its potential biological activity, the compound could be investigated for therapeutic applications, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-acetamido-3-methoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The indole moiety, in particular, is known for its ability to interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-acetamido-3-methoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid: can be compared to other indole derivatives, sulfonamides, and acetamido compounds.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Acetaminophen: An analgesic and antipyretic compound with an acetamido group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-[(4-acetamido-3-methoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-12(24)22-17-8-7-14(10-19(17)29-2)30(27,28)23-18(20(25)26)9-13-11-21-16-6-4-3-5-15(13)16/h3-8,10-11,18,21,23H,9H2,1-2H3,(H,22,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSFCRYDMANLLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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